molecular formula C10H20O B8814048 1-Tert-butylcyclohexan-1-ol CAS No. 20344-52-9

1-Tert-butylcyclohexan-1-ol

Cat. No. B8814048
M. Wt: 156.26 g/mol
InChI Key: FDZSOJOJVCBNNI-UHFFFAOYSA-N
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Patent
US04894464

Procedure details

A solution of 31.25 g. (0.20 mole) t-butylcyclohexanol in 80 ml. of ethyl ether was cooled to 10° C. To this was added dropwise, with stirring, a solution of 21.0 g. (0.07 mole) sodium dichromate dihydrate and 15.75 ml. (0.30 mole) concentrated sulfuric acid in 100 ml. water while maintaining the reaction mixture below 25° C. The mixture was then warmed to room temperature, stirred for two hours, poured onto ice-water, ether layer separated, the aqueous phase extracted again with ether and the combined extracts washed with water, sodium bicarbonate and dried (MgSO4). Evaporation of the ether afforded 30.6 g. (99%) of the desired ketone.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
sodium dichromate dihydrate
Quantity
0.07 mol
Type
reactant
Reaction Step Two
Quantity
0.3 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1(O)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].O.O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:15].[Na+].[Na+].S(=O)(=O)(O)O>CCOCC.O>[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=[O:15])([CH3:4])([CH3:3])[CH3:2] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)(C)(C)C1(CCCCC1)O
Step Two
Name
sodium dichromate dihydrate
Quantity
0.07 mol
Type
reactant
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0.3 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added dropwise
STIRRING
Type
STIRRING
Details
stirred for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted again with ether
WASH
Type
WASH
Details
the combined extracts washed with water, sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether
CUSTOM
Type
CUSTOM
Details
afforded 30.6 g

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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